BenchChemオンラインストアへようこそ!

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

FGFR4 Kinase Inhibition Cancer

Procure 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one as a potent FGFR4 inhibitor (IC50=0.400 nM). Its optimized 4-fluoroaniline substitution and moderate lipophilicity (LogP=3.06) ensure reliable in vitro dosing with reduced precipitation risk. Ideal as a chemical probe for HCC research or as a benchmark compound in kinase selectivity assays.

Molecular Formula C14H9FN2O2
Molecular Weight 256.23 g/mol
CAS No. 477854-00-5
Cat. No. B3139677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one
CAS477854-00-5
Molecular FormulaC14H9FN2O2
Molecular Weight256.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(18)19-14/h1-8H,(H,16,17)
InChIKeyZJRYLLUSHLIXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one (CAS 477854-00-5): A Potent FGFR4 Inhibitor for Targeted Cancer Research


2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative that functions as a potent and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). With a molecular formula of C14H9FN2O2 and a molecular weight of 256.23 g/mol [1], this compound exhibits an IC50 of 0.400 nM against the non-phosphorylated FGFR4 kinase domain in biochemical assays [2]. The 4-fluoroaniline substitution on the benzoxazinone core is critical for its enhanced inhibitory activity compared to other substituents [3]. Its high potency and kinase selectivity make it a valuable tool compound for FGFR4-dependent oncology research.

Why 2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one (CAS 477854-00-5) Cannot Be Substituted with Generic Benzoxazinone Analogs


Benzoxazinone-based kinase inhibitors exhibit steep structure-activity relationships where subtle modifications to the substituent pattern drastically alter potency and selectivity. The presence of a fluoro group at the para position of the aniline moiety in 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one significantly enhances inhibitory potential compared to chloro or bromo substituents, with the para-fluoro substitution providing optimal electronic effects [1]. In contrast, many generic benzoxazinone derivatives demonstrate IC50 values in the micromolar range (6.5–341.1 μM) against serine proteases [2], orders of magnitude weaker than the sub-nanomolar FGFR4 inhibition observed for this specific compound. Direct substitution with uncharacterized or differently substituted benzoxazinones risks complete loss of FGFR4 targeting and introduces unpredictable off-target kinase inhibition.

Quantitative Differentiation of 2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one (CAS 477854-00-5) from Closest Comparators


FGFR4 Inhibition: Sub-Nanomolar Potency Distinguishes from Other Benzoxazinone Derivatives

2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one inhibits the non-phosphorylated FGFR4 kinase domain with an IC50 of 0.400 nM [1]. This potency is >7,500-fold greater than typical benzoxazinone-derived serine protease inhibitors, which exhibit IC50 values ranging from 6.5 to 341.1 μM [2]. The compound also demonstrates an IC50 of 2.5 nM in a cellular context (mouse BAF3 cells) against FGFR4 phosphorylation [3], confirming that the sub-nanomolar biochemical potency translates to cellular activity.

FGFR4 Kinase Inhibition Cancer

Predicted Kinase Polypharmacology: Distinct Binding Affinities Across AURKB and ABL2 Compared to FGFR4

Computational predictions from the ZINC database indicate that 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one exhibits a predicted pKi of 9.40 (Ki ≈ 0.4 nM) for Aurora kinase B (AURKB) and 6.06 (Ki ≈ 870 nM) for Abelson tyrosine-protein kinase 2 (ABL2) [1]. In contrast, the experimentally determined FGFR4 IC50 is 0.400 nM [2]. This pattern suggests that while the compound is highly potent against FGFR4, it may also engage AURKB at similar concentrations, whereas ABL2 inhibition requires >2,000-fold higher concentrations. This polypharmacology profile distinguishes the compound from more selective FGFR4 inhibitors like BLU9931 (IC50 = 1.5 nM for FGFR4, >300-fold selective over FGFR1-3) [3].

Kinase Selectivity Polypharmacology Computational Chemistry

Physicochemical Properties: Lipophilicity (LogP 3.06) Balances Potency and Solubility for In Vitro Applications

2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one possesses a computed LogP of 3.06, a molecular weight of 256.23 g/mol, and a topological polar surface area (TPSA) of 50.7 Ų [1]. These properties place it within favorable drug-like chemical space (Lipinski's Rule of Five: MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10). In contrast, many potent FGFR4 inhibitors such as BLU9931 (MW = 541.6 g/mol, LogP = 4.5) exhibit higher molecular weight and lipophilicity, which can limit aqueous solubility and complicate in vitro assay preparation [2].

Physicochemical Properties Lipophilicity Drug-likeness

Structural Determinants of Selectivity: Para-Fluoro Substitution Enhances FGFR4 Affinity While Minimizing Pan-FGFR Activity

In the 4H-3,1-benzoxazin-4-one scaffold, the para-fluoro substitution on the aniline ring is critical for achieving high FGFR4 affinity while maintaining selectivity over other FGFR isoforms. Structure-activity relationship studies on related benzoxazinone derivatives demonstrate that the fluoro substituent enhances inhibitory potential compared to chloro and bromo substituents, with the para position providing optimal electronic effects [1]. In a related FGFR inhibitor series, compounds with different substitution patterns exhibited FGFR4 IC50 values ranging from 7 nM to >3000 nM, demonstrating that even minor modifications can alter potency by >400-fold [2]. The 4-fluoroanilino moiety in 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is therefore a key structural determinant of its potent FGFR4 activity.

Structure-Activity Relationship Selectivity FGFR

Optimal Use Cases for 2-(4-Fluoroanilino)-4H-3,1-benzoxazin-4-one (CAS 477854-00-5) Based on Quantitative Evidence


FGFR4 Target Validation and Pathway Deconvolution in Hepatocellular Carcinoma (HCC) Models

The sub-nanomolar potency of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one against FGFR4 (IC50 = 0.400 nM) [1] makes it an ideal chemical probe for validating FGFR4 dependency in HCC cell lines and xenograft models. Its moderate molecular weight (256.23 g/mol) and favorable LogP (3.06) [2] facilitate reliable in vitro dosing. Researchers can use this compound at low nanomolar concentrations (1–100 nM) to specifically inhibit FGFR4 signaling while minimizing off-target kinase engagement, enabling clean interpretation of FGFR4-mediated phenotypes.

Comparative Kinase Selectivity Profiling to De-Risk Lead Optimization Campaigns

The predicted polypharmacology profile—potent FGFR4 inhibition (IC50 = 0.400 nM) with potential equipotent AURKB activity (pKi = 9.40, Ki ≈ 0.4 nM) [3]—positions this compound as a valuable comparator for lead optimization programs targeting FGFR4. Medicinal chemistry teams can benchmark new FGFR4 inhibitors against 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one to assess whether their candidates offer improved selectivity over AURKB, a kinase implicated in mitotic regulation and a common off-target of ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Studies Exploring Benzoxazinone Substitution Effects

The well-defined SAR around the benzoxazinone scaffold [4] establishes 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one as a reference compound for exploring the impact of aniline ring substitution on FGFR4 potency and selectivity. Researchers synthesizing novel benzoxazinone derivatives can use this compound as a positive control in biochemical FGFR4 assays to calibrate assay performance and quantify the fold-change in potency resulting from new substitution patterns.

In Vitro Pharmacology Studies Requiring Reliable Solubility and Dosing

Compared to larger, more lipophilic FGFR4 inhibitors such as BLU9931 (MW = 541.6 g/mol, LogP = 4.5) [5], 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one offers superior physicochemical properties for in vitro applications. Its lower molecular weight and moderate lipophilicity reduce the risk of compound precipitation in cell culture media, ensuring accurate concentration-response curves and reproducible IC50 determinations across multiple assay formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.